Cas no 1009487-04-0 (N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide)

N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a heterocyclic compound featuring a tetrahydroquinoxaline core linked to a dichlorophenylacetamide moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the dichlorophenyl group may enhance binding affinity in target interactions, while the tetrahydroquinoxaline scaffold offers versatility for further functionalization. This compound is of interest in pharmaceutical research due to its potential role in modulating biological pathways, such as enzyme inhibition or receptor antagonism. Its well-defined synthetic route ensures reproducibility, making it a reliable candidate for exploratory studies in drug development.
N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide structure
1009487-04-0 structure
Product name:N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
CAS No:1009487-04-0
MF:C16H13Cl2N3O2
MW:350.199321508408
CID:6472386
PubChem ID:2945573

N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
    • N-(2,3-dichlorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
    • CBKinase1_004126
    • AKOS016317938
    • F1537-0050
    • AKOS002312209
    • CBKinase1_016526
    • 1009487-04-0
    • Inchi: 1S/C16H13Cl2N3O2/c17-9-4-3-7-12(15(9)18)20-14(22)8-13-16(23)21-11-6-2-1-5-10(11)19-13/h1-7,13,19H,8H2,(H,20,22)(H,21,23)
    • InChI Key: UGFDHAHZEHGAHU-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1NC(CC1C(NC2C=CC=CC=2N1)=O)=O)Cl

Computed Properties

  • Exact Mass: 349.0384821g/mol
  • Monoisotopic Mass: 349.0384821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 70.2Ų

N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1537-0050-1mg
N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
1009487-04-0 90%+
1mg
$54.0 2023-05-17

Additional information on N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1009487-04-0): A Comprehensive Overview

N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 1009487-04-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This tetrahydroquinoxaline derivative features a unique molecular structure combining a dichlorophenyl group with an acetamide-linked quinoxaline moiety, making it a valuable scaffold for drug discovery and medicinal chemistry applications.

The compound's structural complexity offers intriguing possibilities for structure-activity relationship (SAR) studies, particularly in the development of novel therapeutic agents. Researchers have shown growing interest in N-(2,3-dichlorophenyl)acetamide derivatives due to their potential pharmacological properties, with this specific variant standing out for its balanced lipophilicity and molecular geometry that may influence biological target interactions.

Recent studies suggest that 3-oxo-1,2,3,4-tetrahydroquinoxaline containing compounds like CAS 1009487-04-0 may exhibit interesting binding affinities to various enzyme systems. The presence of both electron-withdrawing (chloro) and electron-donating (amide) groups creates a polarized molecular environment that could be exploited for selective molecular recognition in drug design. This has become particularly relevant in current research trends focusing on targeted protein degradation and allosteric modulator development.

From a synthetic chemistry perspective, the preparation of N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves multi-step organic transformations that highlight modern heterocyclic compound synthesis techniques. The compound serves as an excellent example of how contemporary medicinal chemists are building molecular complexity through convergent synthetic strategies, addressing one of the key challenges in current small molecule drug discovery.

The physicochemical properties of CAS 1009487-04-0 make it particularly interesting for drug formulation research. Its moderate solubility profile and stability under various pH conditions have prompted investigations into its potential as a lead compound for oral bioavailability optimization—a hot topic in modern pharmacokinetics research. These characteristics align well with current industry demands for compounds that balance synthetic accessibility with desirable drug-like properties.

In the context of computational chemistry and AI-assisted drug design, this compound represents an attractive subject for molecular modeling studies. The combination of rigid (quinoxaline) and flexible (acetamide) structural elements provides an excellent test case for current molecular dynamics simulations and binding affinity prediction algorithms. This relevance to cutting-edge computational approaches significantly enhances its importance in contemporary chemical research.

Quality control and analytical characterization of N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide present interesting challenges that reflect broader trends in pharmaceutical analysis. Advanced techniques such as LC-MS and NMR spectroscopy are typically employed to verify the compound's purity and structural integrity, addressing the growing industry emphasis on comprehensive analytical profiling of research compounds.

The commercial availability of CAS 1009487-04-0 from specialized chemical suppliers has facilitated its adoption in various research programs. Current market trends show increasing demand for such pharmaceutical intermediates, particularly those with potential applications in CNS drug development and enzyme inhibitor research. The compound's pricing and availability metrics reflect its position as a valuable but specialized research chemical.

From a regulatory perspective, proper handling and documentation of N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide follows standard laboratory safety protocols. While not classified as hazardous under normal research conditions, its handling requires standard precautions typical for organic compounds of similar complexity, aligning with current laboratory safety best practices and chemical hygiene standards.

Future research directions for this compound may explore its potential in emerging areas such as proteolysis targeting chimeras (PROTACs) or as a fragment in DNA-encoded library development. The growing interest in quinoxaline-based therapeutics suggests that derivatives like CAS 1009487-04-0 will continue to play important roles in medicinal chemistry innovation.

In summary, N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide represents a fascinating case study in modern medicinal chemistry, combining structural complexity with research utility. Its applications span from basic chemical biology studies to potential drug discovery programs, making it a compound of continuing interest to researchers across multiple disciplines in the chemical and pharmaceutical sciences.

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